1-Cyclopentyl-2-phenylethan-1-amine hydrochloride
Description
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is a secondary amine derivative featuring a cyclopentyl group attached to the primary carbon of an ethanamine backbone and a phenyl group on the secondary carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. It is marketed as a high-cost building block (€1,472.00 for 500 mg), reflecting its specialized applications in research and synthesis ().
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopentyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUOYUTBLRHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenylethanamine Derivatives
One direct approach is the alkylation of 2-phenylethan-1-amine with cyclopentyl-containing alkyl halides under S_N2 conditions. This method involves:
- Reacting 2-phenylethan-1-amine with cyclopentylmethyl bromide or chloride.
- Using a base such as triethylamine to neutralize generated acid.
- Conducting the reaction in polar aprotic solvents like DMF or DMSO to favor S_N2.
This method can yield the target amine, which is then converted to its hydrochloride salt by treatment with HCl gas or ethanolic HCl.
- Straightforward and scalable.
- High regioselectivity.
- Possible over-alkylation leading to secondary or tertiary amines.
- Requires careful control of stoichiometry.
Reductive Amination of Cyclopentanone with Phenylethylamine
Another effective method is reductive amination , where cyclopentanone is reacted with phenylethylamine or its derivatives:
- Cyclopentanone and phenylethylamine are mixed under anhydrous conditions.
- The imine intermediate formed is reduced using reducing agents such as sodium cyanoborohydride (NaBH_3CN) or catalytic hydrogenation.
- The resulting amine is isolated and converted to the hydrochloride salt.
This method allows for selective formation of the secondary amine with minimal side products.
Catalytic Methods Using Transition Metal Catalysts
Recent advances include transition metal-catalyzed amination :
- Using catalysts like nickelocene/xantphos complexes for amination of alkyl halides.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is less relevant here but demonstrates the utility of metal catalysts in amine synthesis.
These methods offer high regio- and stereoselectivity, mild conditions, and environmentally friendly protocols.
Purification and Characterization
Purification of the synthesized this compound is commonly achieved by:
- Recrystallization from solvents such as ethanol or toluene.
- Silica gel chromatography using solvent mixtures like pentane/ethyl acetate.
- Conversion to the hydrochloride salt enhances crystallinity and stability.
Characterization is typically done by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR).
- Mass Spectrometry (MS) .
- Melting point determination .
- Elemental analysis .
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation (S_N2) | 2-Phenylethan-1-amine + Cyclopentylmethyl halide | Base (Et_3N), DMF/DMSO, RT or reflux | 60–85 | Requires stoichiometric control |
| Reductive Amination | Cyclopentanone + Phenylethylamine | NaBH_3CN or catalytic hydrogenation | 70–90 | High selectivity, mild conditions |
| Transition Metal Catalysis | Alkyl halides + amines | Ni or Cu catalysts, various solvents | 50–95 | High regioselectivity, scalable |
Research Findings and Optimization Notes
- Reaction yields depend strongly on solvent choice, temperature, and stoichiometry.
- Base-free chlorination methods for related amine derivatives have been reported but involve hazardous reagents and are less suitable for large-scale synthesis.
- Catalyst screening for reductive amination shows that sodium cyanoborohydride offers a good balance of yield and safety compared to other hydride donors.
- Chromatographic purification is effective but may be replaced by crystallization for industrial applications to reduce cost.
- Transition metal catalysis provides environmentally benign alternatives but may involve complex ligand systems and require inert atmosphere.
Chemical Reactions Analysis
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, which can provide insights into its pharmacological properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Analogues
Key Observations:
- The phenyl group enhances lipophilicity, favoring membrane permeability in biological systems (inferred from structural analogs in ).
- Ring Saturation : The unsaturated cyclopentenyl analogue () may exhibit higher reactivity due to the electron-rich double bond, contrasting with the saturated cyclopentyl group in the target compound.
Biological Activity
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1305710-88-6
Molecular Formula: C12H17ClN
The compound features a cyclopentyl group attached to a phenylethanamine backbone, which is significant in influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Such interactions can modulate mood, cognition, and behavior, making it a candidate for further research in neuropharmacology.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to increased serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
2. Anti-inflammatory Properties
Studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are implicated in various chronic diseases. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to inflammation.
Study 1: Antidepressant-Like Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the hippocampus post-treatment, suggesting a mechanism akin to traditional antidepressants.
Study 2: Inhibition of Cytokine Production
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Cyclopentyl-2-phenylethan-1-am | Antidepressant, Anti-inflammatory | Modulation of serotonin and cytokine levels |
| 2-(3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecan) acetic acid | Antibacterial | Interaction with bacterial cell walls |
| Diarylpentanoids | Anti-inflammatory | Inhibition of NO production |
Research Findings
The structure–activity relationship (SAR) studies indicate that modifications to the cyclopentyl or phenyl groups can significantly alter the biological activity of the compound. For instance, introducing different substituents on the phenyl ring has been shown to enhance anti-inflammatory effects while maintaining low toxicity levels.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
